Cas no 1697969-09-7 (5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester)

5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester
-
- Inchi: 1S/C7H9N3O3/c1-8-7-9-3-4(5(11)10-7)6(12)13-2/h3H,1-2H3,(H2,8,9,10,11)
- InChI Key: LITBHBCPURXECO-UHFFFAOYSA-N
- SMILES: C1(NC)NC(=O)C(C(OC)=O)=CN=1
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685396-5.0g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 5.0g |
$3355.0 | 2023-03-10 | ||
Enamine | EN300-685396-0.05g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 0.05g |
$972.0 | 2023-03-10 | ||
Enamine | EN300-685396-2.5g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 2.5g |
$2268.0 | 2023-03-10 | ||
Enamine | EN300-685396-10.0g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 10.0g |
$4974.0 | 2023-03-10 | ||
Enamine | EN300-685396-0.25g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 0.25g |
$1065.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093100-1g |
Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 95% | 1g |
¥5775.0 | 2023-04-10 | |
Enamine | EN300-685396-0.1g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 0.1g |
$1019.0 | 2023-03-10 | ||
Enamine | EN300-685396-1.0g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-685396-0.5g |
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
1697969-09-7 | 0.5g |
$1111.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester Related Literature
-
1. Book reviews
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester
Introduction to 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester (CAS No. 1697969-09-7) and Its Emerging Applications in Chemical Biology
The compound 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester, identified by its CAS number 1697969-09-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. Pyrimidines, as a class of heterocyclic aromatic compounds, are fundamental building blocks in nucleic acids and have been extensively studied for their role in drug design and development.
The molecular structure of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester features a pyrimidine core substituted with a carboxylic acid methyl ester group at the 5-position, an amino group at the 2-position, and a keto group at the 6-position. This configuration endows the compound with distinct chemical reactivity and biological interactions. The presence of the amino group at the 2-position allows for further functionalization, making it a versatile scaffold for medicinal chemistry applications.
In recent years, there has been a surge in research focused on developing novel pyrimidine-based compounds with potential anticancer, antiviral, and anti-inflammatory properties. The structural features of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester make it an attractive candidate for such investigations. Studies have demonstrated that pyrimidine derivatives can interact with biological targets such as enzymes and receptors, modulating cellular processes and disease pathways.
One of the most promising areas of research involving this compound is its application in oncology. Pyrimidine-based inhibitors have shown efficacy in targeting kinases and other enzymes involved in cancer cell proliferation. For instance, recent studies have highlighted the potential of pyrimidine derivatives in inhibiting tyrosine kinases, which are often overexpressed in various cancers. The structural motif of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester aligns well with this therapeutic strategy, suggesting its utility as a lead compound for further drug development.
Additionally, the compound has been investigated for its antimicrobial properties. The pyrimidine core is known to exhibit activity against a range of bacterial and viral pathogens due to its ability to disrupt nucleic acid synthesis or other essential metabolic pathways. Preliminary studies using 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester have shown promising results in inhibiting the growth of certain resistant strains of bacteria. This finding underscores the compound's potential as a novel antimicrobial agent.
The synthesis of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques enhance the efficiency of synthesis while minimizing byproduct formation.
In terms of pharmacokinetic properties, 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester exhibits favorable solubility characteristics in both water and organic solvents, which is crucial for formulation development. Its moderate molecular weight also contributes to good oral bioavailability when used as an active pharmaceutical ingredient (API). These attributes make it an appealing candidate for further preclinical and clinical investigations.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and interactions between 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester and biological targets. These simulations provide valuable insights into the compound's mechanism of action and help guide experimental design. Furthermore, virtual screening methods have been employed to identify potential drug-like analogs based on its structure.
Recent advances in high-throughput screening (HTS) technologies have accelerated the discovery process for novel bioactive compounds like 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester. HTS allows researchers to rapidly test thousands of compounds against various biological assays simultaneously. This approach has led to the identification of several hit compounds that show promise for further development into therapeutic agents.
The regulatory landscape for new drug development also plays a critical role in advancing compounds like this one into clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that must be followed during preclinical testing and clinical trials. Compliance with these regulations ensures that new drugs are safe and effective before they reach patients.
Ethical considerations are paramount when conducting research involving human subjects or animal models. Informed consent protocols must be strictly adhered to during clinical trials to protect patient rights and ensure data integrity. Additionally, efforts must be made to minimize animal suffering through humane experimental practices.
The future prospects for 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester are bright given its diverse range of potential applications. Continued research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academia and industry will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
1697969-09-7 (5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester) Related Products
- 2171801-29-7(7-bromo-5-chloro-1H-indazole-3-sulfonamide)
- 2229287-23-2(1-(4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one)
- 1180497-46-4(2-Amino-5-methoxy-3-methylbenzoic acid)
- 1934738-73-4(1-(2,6-Dimethyl-1,1-dioxido-4-thiomorpholinyl)-2-propen-1-one)
- 2411221-62-8(N-(1-ethoxypiperidin-4-yl)prop-2-enamide)
- 1251322-88-9([(1H-imidazol-2-yl)methyl][2-(pyridin-2-yl)ethyl]amine)
- 897958-24-6(2-(2-methoxyethoxy)pyridine-4-carboxylic acid)
- 127951-77-3((4-amino-2-chlorophenyl)dimethylamine dihydrochloride)
- 2361799-64-4(2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-im idazol-2-yl]phenol hydrochloride)
- 1481447-40-8(Sulfo-Cy5-N3)




